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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)azetidine

Cat. No.: B010085

Introduction

3-(3-Fluorophenoxy)azetidine is a heterocyclic compound of significant interest to
researchers in drug discovery and development. Its unique structural motif, combining a
strained azetidine ring with a fluorinated aromatic moiety, presents a compelling scaffold for the
design of novel therapeutic agents. The azetidine core can impart conformational rigidity and
improve physicochemical properties, while the fluorophenoxy group can modulate target
binding and metabolic stability.[1] Accurate structural elucidation and characterization are
paramount for any downstream application. This guide provides a comprehensive overview of
the predicted spectroscopic data for 3-(3-Fluorophenoxy)azetidine, offering a foundational
dataset for its identification and analysis.

Due to the limited availability of experimentally derived public data, this document leverages
high-fidelity computational prediction tools to generate H NMR, 13C NMR, Mass Spectrometry
(MS), and Infrared (IR) spectroscopic data. These predictions are coupled with detailed, field-
proven experimental protocols to provide a holistic and practical resource for scientists.

Molecular Structure and Properties
A thorough understanding of the molecule's basic properties is the first step in its analysis.
e Molecular Formula: CoH10FNO[2]

e Molecular Weight: 167.18 g/mol [2]
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e CAS Number: 106860-03-1[2]
e Predicted XlogP: 1.4[3]
The structure, with atom numbering for NMR assignment, is presented below.

Caption: Molecular structure of 3-(3-Fluorophenoxy)azetidine with atom numbering.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR is a fundamental technique for elucidating the hydrogen framework of a molecule.
The predicted 'H NMR spectrum provides insights into the chemical environment, connectivity,
and stereochemistry of the protons.

Predicted 'H NMR Data (500 MHz, CDCIs)

] Predicted
Predicted . )
) ] Predicted Coupling )
Atom # Chemical Shift o Assignment
Multiplicity Constant (J,
(5, ppm)
Hz)
H3 4.95 quintet 5.5 CH-O
H7, H9, H10,
7.28-6.75 multiplet - Ar-H
H11l
H2, H4 4.20 triplet 8.0 CH2-N (axial)
_ CH2-N
H2, H4 3.85 multiplet - ]
(equatorial)
H-N 2.50 broad singlet - N-H

Interpretation of the Predicted *H NMR Spectrum

The predicted *H NMR spectrum of 3-(3-Fluorophenoxy)azetidine shows distinct signals
corresponding to the aromatic, azetidine ring, and amine protons.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://mestrelab.com/main-product/nmr-predict
https://www.researchgate.net/post/How_to_predict_IR_Spectra
https://www.benchchem.com/product/b010085?utm_src=pdf-body
https://www.benchchem.com/product/b010085?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Aromatic Region (o 7.28 - 6.75 ppm): The four protons on the fluorophenoxy ring are
expected to appear as a complex multiplet. The electron-withdrawing fluorine atom and the
ether linkage influence their chemical shifts, leading to a spread-out pattern.

o Azetidine Methine Proton (& 4.95 ppm): The proton at the C3 position (H3), being attached to
a carbon bearing an electronegative oxygen atom, is significantly deshielded. It is predicted
to be a quintet due to coupling with the four adjacent protons on C2 and C4.

o Azetidine Methylene Protons (6 4.20 and 3.85 ppm): The four protons on C2 and C4 are
diastereotopic and are expected to show distinct signals. They are coupled to each other and
to the H3 proton, resulting in complex multiplets. The predicted triplet at 4.20 ppm likely
represents the two axial protons, while the multiplet at 3.85 ppm corresponds to the two
equatorial protons.

e Amine Proton (o 2.50 ppm): The N-H proton typically appears as a broad singlet and its
chemical shift can be highly variable depending on concentration and solvent.

Protocol for *H NMR Data Acquisition

This protocol outlines a standard procedure for acquiring a high-quality *H NMR spectrum of a
small organic molecule.

mmmmmmmmmmmmmm

Click to download full resolution via product page
Caption: Workflow for *H NMR Spectroscopy.
Step-by-Step Methodology:

e Sample Preparation:
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o Accurately weigh 5-10 mg of 3-(3-Fluorophenoxy)azetidine.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls) in a clean vial.[4]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing.

o Transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-
5cm.[5]

Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic
field.

o Shim the magnetic field to optimize its homogeneity and achieve high resolution. This is a
critical step for obtaining sharp spectral lines.[5]

o Set the acquisition parameters. For a standard *H NMR spectrum, a 90° pulse width, a
spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds are typical.[6]

o Acquire the Free Induction Decay (FID) data. The number of scans can be increased to
improve the signal-to-noise ratio for dilute samples.

Data Processing:

o

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-
domain spectrum.

o

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

[¢]

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

[¢]

Integrate the area under each peak to determine the relative number of protons.
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o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the protons in the molecule.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon NMR provides information about the carbon skeleton of a molecule. Each unique
carbon atom in the structure will typically give rise to a distinct signal.

Predicted **C NMR Data (125 MHz, CDCls)

Predicted Chemical Shift

Atom # Assighment
(3, ppm)

c9 163.5 (d, XJCF = 245 Hz) C-F

C6 158.0 C-O

C8 130.5 Ar-CH

Cl1 110.0 Ar-CH

c7 106.0 (d, 2JCF = 22 Hz) Ar-CH

C10 103.0 (d, 2JCF = 25 Hz) Ar-CH

C3 68.0 CH-O

C2,C4 52.5 CH2-N

Interpretation of the Predicted **C NMR Spectrum

The predicted 13C NMR spectrum is consistent with the proposed structure, showing a total of
seven distinct carbon signals (C2 and C4 are equivalent by symmetry).

o Aromatic Carbons (6 103.0 - 163.5 ppm): The six aromatic carbons appear in the downfield
region. The carbon directly attached to the fluorine (C9) is predicted to be a doublet with a
large one-bond carbon-fluorine coupling constant (:JCF) of approximately 245 Hz. The
carbons ortho and para to the fluorine will also exhibit smaller carbon-fluorine couplings. The
carbon attached to the ether oxygen (C6) is also significantly deshielded.
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o Azetidine Methine Carbon (& 68.0 ppm): The C3 carbon, bonded to the electronegative
oxygen, is found in the aliphatic region but is shifted downfield.

o Azetidine Methylene Carbons (& 52.5 ppm): The equivalent C2 and C4 carbons of the
azetidine ring are shielded relative to C3 and appear further upfield.

Protocol for *C NMR Data Acquisition

This protocol describes a standard method for obtaining a proton-decoupled 3C NMR
spectrum.

Click to download full resolution via product page

Caption: Workflow for 33C NMR Spectroscopy.

Step-by-Step Methodology:

e Sample Preparation:

o Due to the low natural abundance of 13C, a more concentrated sample is required
compared to *H NMR. Use 20-50 mg of the compound in 0.6 mL of deuterated solvent.[7]

e Instrument Setup and Data Acquisition:

o Follow the same procedure for sample insertion, locking, and shimming as for *H NMR.

o Tune the NMR probe to the 13C frequency to ensure maximum signal reception.

o Set the acquisition parameters. A standard 13C experiment uses a 30-45° pulse angle, a
spectral width of about 220 ppm, and a relaxation delay of 2-5 seconds.[7] A proton-
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decoupling sequence is applied during acquisition to collapse C-H couplings, resulting in a
spectrum with single lines for each carbon.[8]

o Acquire the data. A significantly larger number of scans (e.g., several hundred to
thousands) is typically required to achieve an adequate signal-to-noise ratio.

» Data Processing:

o Apply an exponential multiplication with a line broadening of 1-2 Hz to the FID before
Fourier transformation to improve the signal-to-noise ratio.[7]

o Phase correct and calibrate the spectrum using the solvent signal or an internal standard.
o Assign the chemical shifts to the corresponding carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It is used to determine the molecular weight and can provide
information about the structure through fragmentation analysis.

P_r_e.dlcied_Mass_SpchmmeILy Data

Predicted m/z

[M]*e 167.0746
[M+H]*+ 168.0825
[M+Na]* 190.0644

Data predicted for high-resolution mass spectrometry.[3][9]

Interpretation of Predicted Mass Spectrum

e Molecular lon Peak ([M]**): The molecular ion peak is expected at an m/z of 167.0746,
corresponding to the exact mass of the molecule.

e Protonated Molecule ([M+H]*): Under soft ionization conditions like Electrospray lonization
(ESI), the most abundant peak is often the protonated molecule at an m/z of 168.0825.
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e Sodium Adduct ([M+Na]*): The formation of a sodium adduct is also common in ESI-MS,
which would give a peak at an m/z of 190.0644.

» Fragmentation: Upon fragmentation, cleavage of the ether bond or fragmentation of the
azetidine ring are plausible pathways. Key fragments could include the fluorophenoxy cation
(m/z 111.0) and the azetidin-3-yl cation (m/z 56.0).

Protocol for Mass Spectrometry Data Acquisition (ESI-
MS)

This protocol outlines a general procedure for analyzing a small molecule using ESI-MS.

Sample Preparation

Data Analysis
'S 5 Acauire the mass spectrum __Raw Spectrum , Identiy the molecular ion i "aq('h'A'eS'}:m
in the desired mass range. and common adducts. e A

Click to download full resolution via product page
Caption: Workflow for Electrospray lonization Mass Spectrometry (ESI-MS).
Step-by-Step Methodology:
e Sample Preparation:

o Prepare a dilute solution of the sample (typically 1-10 ug/mL) in a solvent suitable for ESI,
such as methanol, acetonitrile, or a mixture with water.[10] A small amount of formic acid
or ammonium acetate can be added to promote ionization.

» Data Acquisition:

o Introduce the sample into the mass spectrometer's ESI source using direct infusion via a
syringe pump or through a liquid chromatography (LC) system.
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o Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure,
and drying gas temperature, to achieve a stable and strong signal.

o Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500). Data can be
acquired in both positive and negative ion modes to observe different ionic species.

o Data Analysis:

o Examine the resulting spectrum for the molecular ion peak and common adducts ([M+H]*,
[M+Na]*, etc.) to confirm the molecular weight of the compound.[9]

o For structural information, perform tandem mass spectrometry (MS/MS) by selecting the
molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment

ions.
o Analyze the fragmentation pattern to deduce structural features of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational modes. It is an excellent technique for identifying the functional
groups present.

Predicted Infrared (IR) Absorption Bands
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Predicted Wavenumber

(cm-?) Vibration Type Functional Group
3350 (broad) N-H stretch Secondary amine
3100-3000 C-H stretch Aromatic

2960-2850 C-H stretch Aliphatic (azetidine)
1600, 1490 C=C stretch Aromatic ring

1250 C-F stretch Aryl-F

1230 C-O stretch Aryl ether (asymmetric)
1150 C-N stretch Aliphatic amine

880, 780 C-H bend Aromatic (out-of-plane)

Interpretation of the Predicted IR Spectrum

The predicted IR spectrum of 3-(3-Fluorophenoxy)azetidine is expected to show
characteristic absorption bands for its key functional groups.

N-H Stretch (3350 cm~1): A broad absorption band is expected in this region, characteristic of
the N-H stretching vibration of the secondary amine in the azetidine ring.

e C-H Stretches (3100-2850 cm~1): Sharp peaks just above 3000 cm~* are indicative of
aromatic C-H stretching, while those just below 3000 cm~1 correspond to the aliphatic C-H
stretches of the azetidine ring.

e Aromatic C=C Stretches (1600, 1490 cm~1): Two or more sharp bands in this region are
characteristic of the carbon-carbon double bond stretching vibrations within the benzene
ring.

e C-O and C-F Stretches (1250-1230 cm™1): Strong absorption bands are expected in the
fingerprint region corresponding to the asymmetric C-O stretching of the aryl ether and the
C-F stretching vibration.
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e C-N Stretch (1150 cm~?): The stretching vibration of the C-N bond in the azetidine ring is
also expected in the fingerprint region.

Protocol for Infrared (IR) Spectroscopy (Thin Film
Method)

This protocol describes a common and simple method for preparing a solid sample for IR
analysis.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-(3-Fluorophenoxy)azetidine:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010085#spectroscopic-data-of-3-3-fluorophenoxy-
azetidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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